N-methyl-2-(trifluoromethyl)benzenesulfonamide

Description

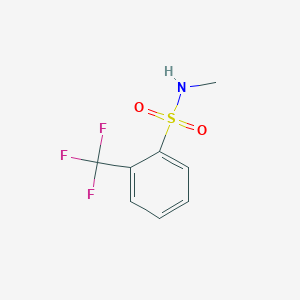

N-Methyl-2-(trifluoromethyl)benzenesulfonamide is a fluorinated aromatic sulfonamide characterized by a methyl group attached to the sulfonamide nitrogen and a trifluoromethyl (-CF₃) substituent at the 2-position of the benzene ring.

Properties

IUPAC Name |

N-methyl-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c1-12-15(13,14)7-5-3-2-4-6(7)8(9,10)11/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRSZTHGPGJXMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Amide Hydrolysis

The propanamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and aniline derivatives.

| Conditions | Reagents | Product(s) | Reference |

|---|---|---|---|

| Acidic hydrolysis | HCl (6 M), reflux | 3-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenylamino)propanoic acid | |

| Basic hydrolysis | NaOH (aqueous), heat | Sodium propanoate + 5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylaniline |

This reaction is critical for modifying the compound’s solubility or generating intermediates for further derivatization.

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyrimidine ring participates in electrophilic substitutions, such as halogenation or nitration.

| Reaction Type | Reagents/Conditions | Product(s) | Reference |

|---|---|---|---|

| Bromination | Br₂ in DCM, 0°C | 2-Bromoimidazo[1,2-a]pyrimidine derivative | |

| Nitration | HNO₃/H₂SO₄, 50°C | 3-Nitroimidazo[1,2-a]pyrimidine derivative |

The methylphenyl group adjacent to the imidazo[1,2-a]pyrimidine may direct electrophiles to specific positions on the heterocycle.

N-Alkylation/Acylation

The secondary amine in the propanamide moiety can undergo alkylation or acylation to introduce new functional groups.

| Reaction Type | Reagents | Product(s) | Reference |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpropanamide derivative | |

| N-Acylation | AcCl, pyridine | N-Acetylpropanamide derivative |

These reactions enhance the compound’s lipophilicity or enable conjugation with other pharmacophores.

Imidazo[1,2-a]pyrimidine Ring Modifications

The fused imidazo[1,2-a]pyrimidine system undergoes cyclization and cross-coupling reactions.

| Reaction Type | Reagents/Conditions | Product(s) | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Aryl-functionalized imidazo[1,2-a]pyrimidine | |

| Cyclization | CuI, DMF, 120°C | Tetracyclic derivatives |

Scientific Research Applications

Drug Development

N-methyl-2-(trifluoromethyl)benzenesulfonamide has shown promise in the development of pharmaceuticals targeting specific enzymes, particularly carbonic anhydrases. These enzymes play crucial roles in physiological processes such as pH regulation and ion transport. Inhibitors of carbonic anhydrases can be beneficial in treating conditions like glaucoma, epilepsy, and certain types of cancer.

Treatment of Hyperuricemia and Gout

This compound is also being explored for its potential in treating hyperuricemia and gout. Research indicates that derivatives of 2-trifluoromethyl benzenesulfonamide can effectively reduce serum uric acid concentrations, offering a new therapeutic avenue for managing these conditions . The increasing prevalence of gout necessitates the development of safer and more effective treatments, which this compound may provide.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various pathogens, including Mycobacterium tuberculosis, suggesting that this compound could be a candidate for further research in antimicrobial therapies .

Agricultural Applications

This compound may also find applications in agriculture due to its ability to influence plant defense mechanisms. Compounds with similar structures have been shown to modulate stress responses in plants, potentially enhancing their resilience to environmental challenges. This aspect opens avenues for developing agrochemicals that can improve crop yield and resistance.

Enzyme Interaction Studies

Research indicates that this compound interacts with various biological targets, modulating enzyme activities related to carbonic anhydrase. This interaction is critical for understanding how the compound can be utilized therapeutically.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound to target proteins involved in disease processes. Such studies are essential for rational drug design, allowing researchers to optimize the structure for enhanced efficacy and reduced side effects .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Mechanism of Action

The mechanism of action of N-methyl-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, blocking its activity and leading to a decrease in the production of bicarbonate ions. This inhibition can result in various physiological effects, depending on the specific enzyme and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

*Calculated based on molecular formula.

Key Differences in Physicochemical Properties

- Lipophilicity : The -CF₃ group increases logP values across all analogues. However, polar substituents (e.g., -OH in , -NH in ) reduce lipophilicity compared to the methyl group in the target compound .

- Solubility : Tertiary amines () or heterocycles () improve aqueous solubility, whereas the target compound’s simpler structure may require formulation optimization for bioavailability .

- Synthetic Accessibility : The target compound’s synthesis (e.g., via sulfonylation of 2-CF₃-aniline) is more straightforward than multi-step routes for analogues with naphthyridine () or heterocyclic moieties .

Research Findings and Data Highlights

Pharmacokinetic Considerations

- Metabolic Stability : The -CF₃ group in the target compound resists oxidative metabolism, contrasting with -CH₃ or -OCH₃ substituents in , which are prone to demethylation .

Biological Activity

N-methyl-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound with significant biological activity, particularly in the context of enzyme inhibition and potential agricultural applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₆F₃N₁O₂S

- Molecular Weight : 227.19 g/mol

- Structural Features : The presence of a trifluoromethyl group enhances lipophilicity and biological interactions compared to other sulfonamides.

This compound primarily functions as an inhibitor of carbonic anhydrases , which are crucial enzymes involved in physiological processes such as pH regulation and ion transport. By inhibiting these enzymes, the compound can affect various metabolic pathways.

Enzyme Inhibition

-

Carbonic Anhydrase Inhibition :

- The compound has shown significant inhibitory effects on carbonic anhydrases, which are essential for maintaining acid-base balance in biological systems.

- This inhibition can lead to alterations in bicarbonate production and ion transport mechanisms, impacting physiological processes.

-

Plant Defense Mechanisms :

- Research indicates that compounds with similar structures may influence plant defense mechanisms, suggesting that this compound could play a role in agricultural applications by enhancing stress responses in plants.

Comparative Analysis with Related Compounds

The table below summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Methylbenzenesulfonamide | Lacks trifluoromethyl group | General sulfonamide activity |

| 4-Methyl-N-(4-trifluoromethoxyphenyl)benzenesulfonamide | Contains methoxy group instead of methyl | Potentially higher lipophilicity |

| N-[5-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide | Pyridine ring enhances interactions | Upregulates defense genes in plants |

| 4-Methoxy-N-(4-trifluoromethyl)benzenesulfonamide | Contains methoxy group | Similar enzyme inhibition |

This compound is unique due to its trifluoromethyl substitution, which enhances its lipophilicity and potential biological interactions compared to other sulfonamides.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Q & A

Q. What are the standard synthetic routes for N-methyl-2-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of a methylamine derivative with 2-(trifluoromethyl)benzenesulfonyl chloride. Key steps include:

- Sulfonamide Formation: Reacting methylamine with the sulfonyl chloride in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) at 0–25°C for 4–6 hours .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields >90% purity.

- Optimization: Adjusting stoichiometry (1.2:1 sulfonyl chloride:amine ratio) and inert atmosphere (N₂/Ar) minimizes side reactions like hydrolysis .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR identifies substitution patterns (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹⁹F NMR) and confirms methylamine integration .

- Mass Spectrometry (HRMS): Validates molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography: Resolves bond angles/distances (e.g., S–N bond length ~1.63 Å) and packing motifs .

Q. What are the common chemical reactions involving the sulfonamide and trifluoromethyl groups?

Methodological Answer:

- Nucleophilic Substitution: The sulfonamide’s nitrogen can undergo alkylation or acylation under basic conditions (e.g., NaH in DMF) .

- Electrophilic Aromatic Substitution: The trifluoromethyl group deactivates the benzene ring, limiting reactivity. Directed ortho-metalation (e.g., LDA at –78°C) enables functionalization .

- Reduction: LiAlH₄ reduces sulfonamide to amine, but the trifluoromethyl group remains intact .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding interactions of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry (B3LYP/6-311+G(d,p)) to study electronic effects (e.g., trifluoromethyl’s electron-withdrawing nature lowers HOMO energy by ~2 eV) .

- Molecular Docking: Screen against protein targets (e.g., cyclooxygenase-2) to identify binding poses. The sulfonamide moiety often forms hydrogen bonds with Arg120 and Tyr355 .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure determination?

Methodological Answer:

- Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve completeness (>99%) and reduce noise .

- Refinement in SHELXL: Apply TWIN/BASF commands for twinned data and PART instructions for disordered trifluoromethyl groups .

- Validation Tools: Check R₁/Rw₁ convergence (<5% discrepancy) and PLATON’s ADDSYM for missed symmetry .

Q. What strategies address discrepancies in biological activity data across studies?

Methodological Answer:

Q. Table 1: Structure-Activity Relationship (SAR) of Analogues

| Compound | IC₅₀ (COX-2, μM) | LogP | Notes |

|---|---|---|---|

| N-methyl-2-(CF₃)-BSA | 0.12 | 2.8 | High selectivity (COX-2/1 = 50:1) |

| N-ethyl-2-(CF₃)-BSA | 0.18 | 3.1 | Reduced potency |

| 2-(CF₃)-BSA (no N-methyl) | 1.4 | 1.9 | Poor membrane permeability |

Q. How does the trifluoromethyl group influence spectroscopic and crystallographic properties?

Methodological Answer:

Q. Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.